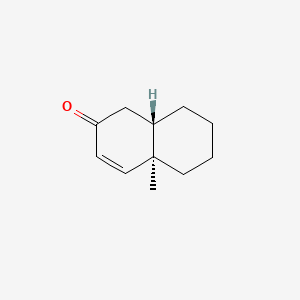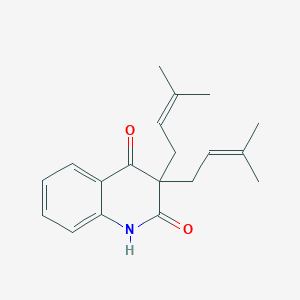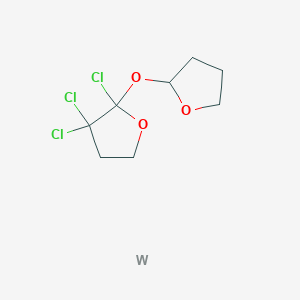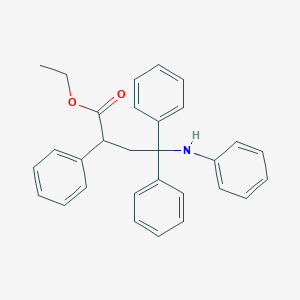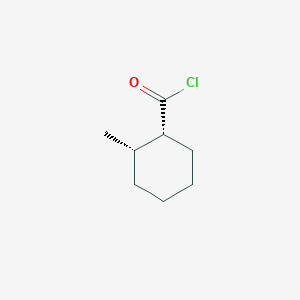![molecular formula C6H6N4O3 B14716845 N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide CAS No. 15352-89-3](/img/structure/B14716845.png)
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is a chemical compound that belongs to the class of formamides This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide typically involves the reaction of formamide with a pyrimidine derivative. One common method is the reaction of formamide with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler formamide derivative with similar structural properties.
Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-dimethylformamide: Another formamide derivative with applications in organic synthesis.
Uniqueness
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
15352-89-3 |
|---|---|
Molekularformel |
C6H6N4O3 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide |
InChI |
InChI=1S/C6H6N4O3/c11-3-9-8-2-4-1-7-6(13)10-5(4)12/h1-3H,(H,9,11)(H2,7,10,12,13)/b8-2+ |
InChI-Schlüssel |
CHDKLHSEMZKNNP-KRXBUXKQSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1)/C=N/NC=O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C=NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



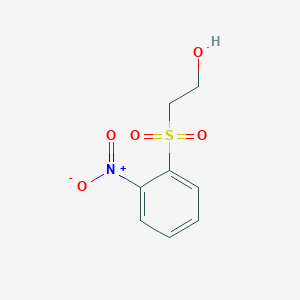
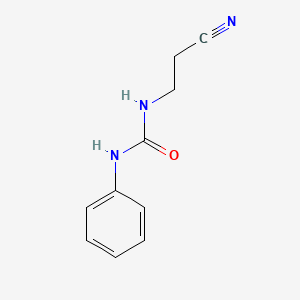


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)


